molecular formula C19H22N8 B6458998 4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549027-70-3

4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue B6458998
Numéro CAS: 2549027-70-3
Poids moléculaire: 362.4 g/mol
Clé InChI: CRXPNDJIVMLRFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic compound bearing a pyrazole moiety . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis process involves green synthesis methods, such as microwave-assisted and grinding techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound crystallizes in a monoclinic P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include green synthesis methods, such as microwave-assisted and grinding techniques . The reaction mixture after cooling was poured into ice water, the formed solid was filtrated, and recrystallized from toluene to afford the compound .

Applications De Recherche Scientifique

Cardiovascular and Renal Diseases Treatment

This compound is part of a class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds that have been used in the treatment or prophylaxis of cardiovascular and renal diseases . These compounds can be used as a sole agent or in combination with other active ingredients .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which are structurally similar to the compound , have shown potent antileishmanial activity . In particular, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same study also revealed that the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests potential antimalarial applications for similar compounds.

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, which is structurally related to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activity .

Antitubercular Activity

The same class of 1,2,3-triazole-based heterocycles has also shown potent antitubercular activity .

Antiviral Activity

These heterocycles have also been used in the development of antiviral drugs .

Antibacterial Activity

The antibacterial activity of 1,2,3-triazole-based heterocycles suggests potential applications for similar compounds in the treatment of bacterial infections .

Anticancer Activity

Finally, these heterocycles have also been used in the development of anticancer drugs .

Propriétés

IUPAC Name

4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-2-5-16-15(4-1)19(23-13-20-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-24-27/h3,6-7,12-14H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXPNDJIVMLRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.